N-(2-methoxyethyl)oxolan-3-amine hydrochloride
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Overview
Description
N-(2-methoxyethyl)oxolan-3-amine hydrochloride, also known as OMe-M3A·HCl, is an organic compound with the molecular formula C7H16ClNO2 and a molecular weight of 181.7 g/mol. This compound is used in various scientific research and experimentation contexts due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)oxolan-3-amine hydrochloride typically involves the reaction of 2-methoxyethylamine with oxirane (ethylene oxide) under controlled conditions to form the intermediate N-(2-methoxyethyl)oxirane. This intermediate is then reacted with hydrochloric acid to yield the final product.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)oxolan-3-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines or alcohols, and substitution reactions may yield various substituted derivatives .
Scientific Research Applications
N-(2-methoxyethyl)oxolan-3-amine hydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In studies involving enzyme interactions and metabolic pathways.
Medicine: As a potential therapeutic agent in drug development and pharmacological research.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)oxolan-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-(2-methoxyethyl)oxolan-3-amine hydrochloride include:
Uniqueness
This compound is unique due to its specific chemical structure, which combines the properties of both an amine and an ether. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in scientific research .
Properties
CAS No. |
2768327-70-2 |
---|---|
Molecular Formula |
C7H16ClNO2 |
Molecular Weight |
181.7 |
Purity |
91 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.